

An In-depth Technical Guide to Tetrahydroalstonine: Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrahydroalstonine is a naturally occurring indole alkaloid found in various plant species, including those of the Rauwolfia and Catharanthus genera.[1] As a member of the yohimban alkaloid family, it has garnered significant interest within the scientific community for its distinct pharmacological profile.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of **tetrahydroalstonine**, with a focus on its interaction with adrenergic receptors and its role in crucial cellular signaling pathways. Detailed experimental protocols are provided to facilitate further research and drug development efforts.

Chemical Structure and Identification

Tetrahydroalstonine is a heteropentacyclic compound with a complex stereochemistry.[2] Its systematic IUPAC name is methyl (1S,15S,16S,20S)-16-methyl-17-oxa-3,13-diazapentacyclo[11.8.0.0²,1⁰.0⁴,9.01⁵,2⁰]henicosa-2(10),4,6,8,18-pentaene-19-carboxylate.[3][4] The chemical structure and key identifiers are summarized below.



Identifier	Value	Reference	
Molecular Formula	C21H24N2O3	[3]	
IUPAC Name	methyl (1S,15S,16S,20S)-16- methyl-17-oxa-3,13- diazapentacyclo[11.8.0.0 ² ,1 ⁰ .0 ⁴ , ⁹ .0 ¹⁵ , ²⁰]henicosa- 2(10),4,6,8,18-pentaene-19- carboxylate	[2][3]	
CAS Number	6474-90-4	[3]	
Canonical SMILES	CC1C2CN3CCC4=C(C3CC2C (=CO1)C(=O)OC)NC5=CC=C C=C45	[3]	
Isomeric SMILES	C[C@H]1[C@@H]2CN3CCC4 =C([C@@H]3C[C@@H]2C(= CO1)C(=O)OC)NC5=CC=CC= C45	[3]	
InChI	InChI=1S/C21H24N2O3/c1- 12-16-10-23-8-7-14-13-5-3-4- 6-18(13)22-20(14)19(23)9- 15(16)17(11-26-12)21(24)25- 2/h3-6,11-12,15-16,19,22H,7- 10H2,1- 2H3/t12-,15-,16-,19-/m0/s1	[3][5]	
InChlKey	GRTOGORTSDXSFK- DLLGKBFGSA-N	[3][5]	

Physicochemical Properties

A summary of the key physical and chemical properties of **tetrahydroalstonine** is presented in the following table. It is important to note that some of these values are predicted and should be confirmed experimentally.



Property	Value	Method	Reference
Molecular Weight	352.43 g/mol		[4]
Melting Point	227 °C	Experimental	[1]
Boiling Point	524.0 ± 50.0 °C	Predicted	[1]
Density	1.30 ± 0.1 g/cm ³	Predicted	[1]
рКа	18.03 ± 0.60	Predicted	[1]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.	Qualitative	[1][6]
90.0 mg/mL (255.4 mM) in DMSO	Quantitative	[5]	

Biological Activity and Signaling Pathways

Tetrahydroalstonine is recognized primarily for its selective antagonism of α2-adrenergic receptors.[7] This activity underlies many of its observed physiological effects. Furthermore, recent studies have elucidated its neuroprotective properties, which are mediated through the activation of the Akt/mTOR signaling pathway.[7]

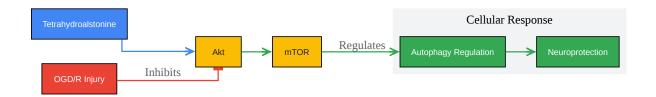
α2-Adrenergic Receptor Antagonism

Tetrahydroalstonine acts as a selective antagonist at α 2-adrenoceptors. This has been demonstrated in studies on pithed rats, where it was shown to preferentially block the pressor responses induced by α 2-adrenergic stimulation.[6] This selectivity distinguishes it from other related alkaloids like raubasine, which shows a preference for α 1-adrenoceptors.

Neuroprotection via Akt/mTOR Pathway Activation

Tetrahydroalstonine has been shown to exhibit neuroprotective effects against oxygen-glucose deprivation/reoxygenation (OGD/R)-induced neuronal injury.[7] This protection is attributed to its ability to regulate autophagy-lysosomal function through the activation of the Akt/mTOR signaling pathway.[7]





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Tetrahydroalstonine activates the Akt/mTOR pathway.

Experimental Protocols Isolation and Purification of Tetrahydroalstonine from Plant Material

A general procedure for the extraction and purification of alkaloids from plant sources can be adapted for **tetrahydroalstonine**.[8][9][10]

Materials:

- Dried and powdered plant material (e.g., Rauwolfia species)
- Methanol
- Dichloromethane
- Aqueous solution of a strong acid (e.g., 5% HCl)
- Aqueous solution of a strong base (e.g., 10% NaOH)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., dichloromethane/methanol mixtures)

Procedure:

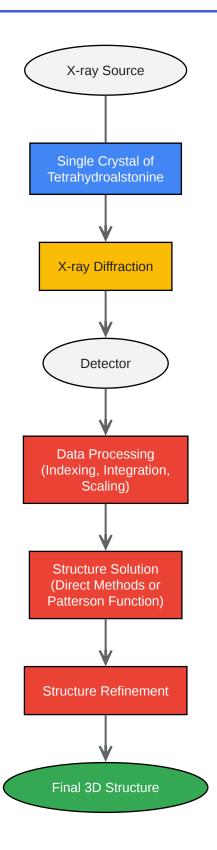


- Extraction: Macerate the powdered plant material in methanol for 24-48 hours. Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude extract.
- Acid-Base Partitioning: Dissolve the crude extract in a 5% HCl solution and wash with dichloromethane to remove neutral and acidic compounds. Basify the aqueous layer with 10% NaOH to a pH of 9-10 and extract the alkaloids with dichloromethane.
- Purification: Concentrate the dichloromethane extract and subject it to silica gel column chromatography. Elute with a gradient of dichloromethane and methanol to separate the individual alkaloids. Monitor the fractions by thin-layer chromatography (TLC) and combine the fractions containing tetrahydroalstonine.
- Crystallization: Recrystallize the purified **tetrahydroalstonine** from a suitable solvent system (e.g., methanol/water) to obtain pure crystals.

X-ray Crystallography for Structural Elucidation

The following is a general workflow for determining the crystal structure of **tetrahydroalstonine**.





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Workflow for X-ray crystallography.



Investigation of Neuroprotective Effects via the Akt/mTOR Pathway

This protocol is based on the study by Liao et al. (2023).[7]

Cell Culture and OGD/R Model:

- Culture primary cortical neurons in appropriate media.
- Induce OGD/R injury by replacing the culture medium with glucose-free DMEM and placing the cells in a hypoxic chamber (95% N₂, 5% CO₂) for a specified duration (e.g., 4 hours).
- Reoxygenate the cells by returning them to the original culture medium and normoxic conditions for different time points (e.g., 1, 3, 6, 12, 24 hours).

Drug Treatment:

 Pre-treat the neurons with varying concentrations of tetrahydroalstonine for a set time (e.g., 2 hours) before inducing OGD/R.

Western Blot Analysis:

- Lyse the cells and determine protein concentrations.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Probe the membrane with primary antibodies against key proteins in the Akt/mTOR pathway (e.g., total Akt, phospho-Akt, total mTOR, phospho-mTOR) and autophagy markers (e.g., LC3B, p62).
- Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.
- Quantify the band intensities to determine the effect of tetrahydroalstonine on protein expression and phosphorylation.

Conclusion



Tetrahydroalstonine is a promising natural product with well-defined antagonistic activity at $\alpha 2$ -adrenergic receptors and newly discovered neuroprotective effects mediated by the Akt/mTOR pathway. This guide provides a solid foundation of its chemical and physical properties, along with detailed experimental methodologies, to support further research into its therapeutic potential. The provided information and protocols are intended to be a valuable resource for scientists engaged in natural product chemistry, pharmacology, and drug discovery.

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